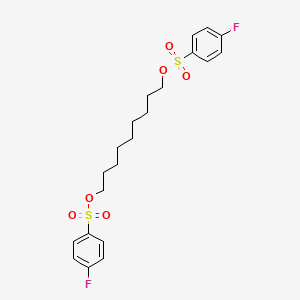
1,2-Benzenedicarbonitrile, 4-(4-formyl-2-methoxyphenoxy)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,2-Benzenedicarbonitrile, 4-(4-formyl-2-methoxyphenoxy)- is an organic compound with a complex structure It is characterized by the presence of a benzenedicarbonitrile core with a formyl and methoxyphenoxy substituent
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,2-Benzenedicarbonitrile, 4-(4-formyl-2-methoxyphenoxy)- typically involves multiple steps. One common method starts with the preparation of 1,2-benzenedicarbonitrile, which is then subjected to a series of reactions to introduce the formyl and methoxyphenoxy groups. The reaction conditions often include the use of specific catalysts and solvents to facilitate the desired transformations.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to remove any impurities.
Analyse Chemischer Reaktionen
Types of Reactions
1,2-Benzenedicarbonitrile, 4-(4-formyl-2-methoxyphenoxy)- can undergo various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid.
Reduction: The nitrile groups can be reduced to amines.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas with a catalyst.
Substitution: Reagents such as halogens or nucleophiles in the presence of a catalyst.
Major Products
The major products formed from these reactions include carboxylic acids, amines, and various substituted derivatives, depending on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
1,2-Benzenedicarbonitrile, 4-(4-formyl-2-methoxyphenoxy)- has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties.
Industry: Utilized in the development of advanced materials and polymers.
Wirkmechanismus
The mechanism of action of 1,2-Benzenedicarbonitrile, 4-(4-formyl-2-methoxyphenoxy)- involves its interaction with specific molecular targets. The formyl group can participate in various chemical reactions, while the nitrile groups can form interactions with proteins and enzymes. The methoxyphenoxy group may influence the compound’s solubility and reactivity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,2-Benzenedicarbonitrile: Lacks the formyl and methoxyphenoxy groups.
4-Formylphthalonitrile: Contains a formyl group but lacks the methoxyphenoxy group.
4-(4-Methoxyphenoxy)phthalonitrile: Contains the methoxyphenoxy group but lacks the formyl group.
Eigenschaften
Molekularformel |
C16H10N2O3 |
|---|---|
Molekulargewicht |
278.26 g/mol |
IUPAC-Name |
4-(4-formyl-2-methoxyphenoxy)benzene-1,2-dicarbonitrile |
InChI |
InChI=1S/C16H10N2O3/c1-20-16-6-11(10-19)2-5-15(16)21-14-4-3-12(8-17)13(7-14)9-18/h2-7,10H,1H3 |
InChI-Schlüssel |
VJMLEJMWXLPTSA-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=C(C=CC(=C1)C=O)OC2=CC(=C(C=C2)C#N)C#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


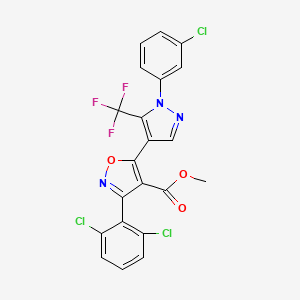

![9-[4-Diethylamino-1-methylbutyl]-9H-purine-6-thiol](/img/structure/B13989826.png)

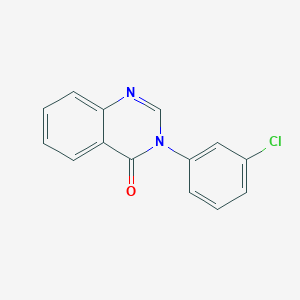
![Ethyl 4-{acetyl[4-(acetyloxy)-3-oxobutyl]amino}benzoate](/img/structure/B13989833.png)
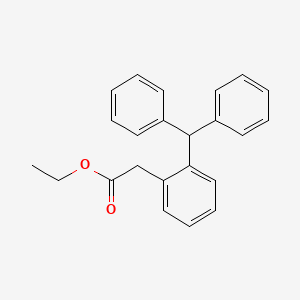
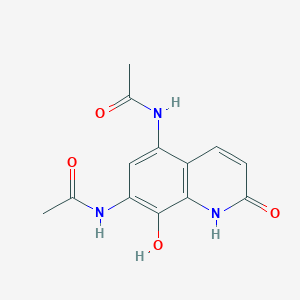

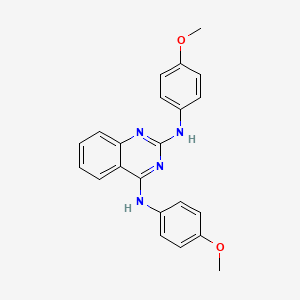

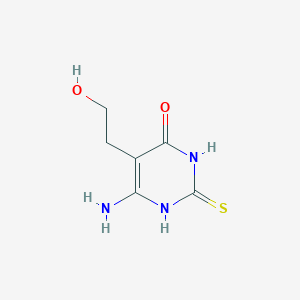
![Benzyl N-[(pyrrolidine-2-carbonylamino)carbamoylmethyl]carbamate](/img/structure/B13989875.png)
